molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

4,5-Dichloro-2-nitrophenol

Cat. No. B042031
CAS RN: 39224-65-2
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrophenol (CAS Number 39224-65-2) is a chemical compound with the molecular formula C6H3Cl2NO3 . It is also known as 4,5-Dichloro-2-hydroxynitrobenzene .


Synthesis Analysis

The synthesis of chloronitrophenols involves the chlorination of nitrophenols in hydrochloric acid . Another method involves the use of active carbon to absorb organic impurities during the reaction process .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-nitrophenol is represented by the InChI code 1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-nitrophenol is a solid at room temperature. It has a molecular weight of 208 and a boiling point of 69-70°C .

Scientific Research Applications

Photocatalysis and Environmental Remediation

Chemical Synthesis and Intermediates

Bioremediation and Microbial Degradation

Safety And Hazards

4,5-Dichloro-2-nitrophenol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4,5-Dichloro-2-nitrophenol are not detailed in the available sources, research into the transformation of nitrophenolic compounds and the formation potential of chlorinated byproducts in HOCl and UV/HOCl disinfection processes may be relevant .

properties

IUPAC Name

4,5-dichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFFUJIHZMPDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192485
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitrophenol

CAS RN

39224-65-2
Record name 4,5-Dichloro-2-nitrophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

A 250 mL roundbottom flask charged with 3,4-dichlorophenol (3.053 g, 18.7 mmol) in 50 mL CH2Cl2 was cooled to 0° C. in an ice bath. To the stirred solution was added concentrated H2SO4 (1.56 mL, 28.1 mmol). The solution became turbid. To this mixture was added concentrated HNO3 (1.2 mL, 18.7 mmol), dropwise and carefully to maintain a temperature below 5° C. The reaction was stirred for 30 min at 0° C., then cooled with an ice bath and quenched with 150 mL H2O. The layers were separated and the aqueous layer was extracted once with 35 mL CH2Cl2. The combined organics were dried over anhydrous Na2SO4, concentrated under vacuum and purified using flash chromatography (10% EtOAc/hexanes as eluent) to yield the desired nitrophenol as a bright yellow solid (1.793 g).
Quantity
3.053 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dichlorophenol (30 g, 185 mmol) in DCM (300 mL) at −15° C., sulfuric acid (24 g, 278 mmol) was added. To this mixture, nitric acid (19 g, 194 mmol) was added dropwise (over 20 min) and the temperature was controlled between −15° C. to −5° C. The resulting mixture was stirred at 0° C. for 1 h. The mixture was poured into ice and extracted with ethyl acetate. The combined organic layer was washed with water, saturate NaHCO3 aqueous solution and brine, dried over Na2SO4 and then concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=100:1) to afford the desired product (16 g, 42% yield) as a solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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